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Compound of Interest

Compound Name: Zofenoprilat arginine

Cat. No.: B1684417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent

angiotensin-converting enzyme (ACE) inhibitors, Zofenoprilat (the active metabolite of

Zofenopril) and Lisinopril. The information presented is collated from various preclinical and

clinical studies to support research and drug development efforts in cardiovascular

therapeutics.

Executive Summary
Zofenoprilat and Lisinopril are both effective inhibitors of the angiotensin-converting enzyme,

playing a crucial role in the management of hypertension and heart failure. While both drugs

demonstrate comparable efficacy in blood pressure reduction, evidence suggests that

Zofenoprilat's unique sulfhydryl group may confer additional cardioprotective and antioxidant

benefits not observed with Lisinopril. This guide delves into the experimental data supporting

these claims, presenting a detailed comparison of their in vivo effects on blood pressure,

cardiac function, endothelial health, and antioxidant activity.
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Parameter
Zofenopril (30-
60mg once
daily)

Lisinopril (10-
20mg once
daily)

p-value
Study
Population

Normalized

Sitting DBP (<90

mmHg)

81.3% of patients 76.7% of patients Not Significant

181 elderly

patients (≥65

years) with mild

to moderate

essential

hypertension

over 12 weeks.

[1][2][3][4]

Treatment

Responders

(Sitting DBP

reduction ≥10

mmHg)

74.7% of patients 77.8% of patients Not Significant

181 elderly

patients (≥65

years) with mild

to moderate

essential

hypertension

over 12 weeks.

[1][3][4]

Final Sitting DBP

(mmHg)
82.2 ± 6.6 82.0 ± 7.8 Not Significant

164 patients who

completed the

12-week study.

[1][2][3][4]

Table 2: Comparative Efficacy in Patients Following
Acute Myocardial Infarction (SMILE-2 Study)
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Outcome
Zofenopril (30-
60 mg/day)

Lisinopril (5-10
mg/day)

p-value
Study
Population

Incidence of

Severe

Hypotension

10.9% 11.7% 0.38

1024

thrombolyzed

patients with

acute myocardial

infarction treated

for 42 days.[5][6]

Incidence of

Drug-Related

Severe

Hypotension

6.7% 9.8% 0.048

1024

thrombolyzed

patients with

acute myocardial

infarction treated

for 42 days.[5][6]

6-Week Mortality

Rate
3.2% 4.0% 0.38

1024

thrombolyzed

patients with

acute myocardial

infarction treated

for 42 days.[5]
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Parameter Zofenopril Lisinopril Key Finding

Acetylcholine (ACh)-

induced Dilatation
Fully Normalized Fully Normalized

Both drugs effectively

restored impaired

endothelium-

dependent dilatation.

[7][8]

Potentiation of

Endogenous NO

(A23187-induced)

+100% No significant effect

Zofenopril, unlike

Lisinopril, significantly

potentiated the effect

of endogenous nitric

oxide.[7][8]

Potentiation of

Exogenous NO

(Nitroglycerin)

+22% No significant effect

Zofenopril enhanced

the vasodilatory effect

of exogenous NO

donors.[7][8]

Potentiation of

Exogenous NO

(Sodium Nitrite)

+36% No significant effect

Zofenopril enhanced

the vasodilatory effect

of exogenous NO

donors.[7][8]

Table 4: Comparative ACE Inhibition in Rats (1-week
treatment)

Dose
Serum ACE Inhibition
(Zofenopril vs. Lisinopril)

Cardiac ACE Inhibition
(Zofenopril vs. Lisinopril)

0.1 mg/kg/day 50.6% vs. 65.5% 68.5% vs. 71.1%

1 mg/kg/day 75.0% vs. 78.7% 77.1% vs. 80.9%

10 mg/kg/day 79.9% vs. 83.3% 90.1% vs. 87.1%

Data adapted from a study investigating ACE inhibition following 1 week of oral treatment in

rats.[9]
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Experimental Protocols
Antihypertensive Efficacy in Elderly Patients

Study Design: A randomized, double-blind, multicentre study was conducted with 181

patients aged ≥65 years with mild to moderate essential hypertension (sitting diastolic blood

pressure [DBP] ≥90 mmHg and ≤110 mmHg).[1][4]

Treatment: Patients were randomized to receive either zofenopril 30 mg or lisinopril 10 mg

once daily. After 4 weeks, the doses were doubled for patients whose sitting DBP remained

≥90 mmHg.[1][4]

Measurements: Blood pressure and heart rate were measured at baseline and after 4 and 12

weeks of treatment. Ambulatory blood pressure monitoring (ABPM) was also performed at

baseline and after 12 weeks.[1][4]

Primary Endpoint: The primary endpoint was the achievement of a sitting DBP <90 mmHg or

a reduction of sitting DBP >10 mmHg after 12 weeks of treatment.[1][4]

Efficacy in Patients Following Acute Myocardial
Infarction (SMILE-2 Study)

Study Design: A phase III, double-blind, parallel-group, multicenter study involving 1024

thrombolyzed patients with acute myocardial infarction (AMI).[5]

Treatment: Patients were randomized to receive oral zofenopril (30-60 mg/day) or lisinopril

(5-10 mg/day), starting within 12 hours of the completion of thrombolytic therapy and

continuing for 42 days.[5]

Primary Endpoint: The primary study endpoint was the incidence of severe hypotension

(systolic blood pressure <90 mm Hg), either cumulative or drug-related.[5]

Secondary Endpoints: Included additional safety and efficacy parameters such as mortality

rate and major cardiovascular complications.[5]

Endothelial Dysfunction in a Rat Model of Heart Failure
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Animal Model: Myocardial infarction (MI) was induced in male Wistar rats to create a model

of heart failure.[7][8]

Treatment: Following MI, rats were treated for 11 weeks with zofenopril, lisinopril, or N-

acetylcysteine (a sulfhydryl group donor).[7][8]

Methodology: After the treatment period, aortas were isolated and studied as ring

preparations. Endothelium-dependent and -independent dilatation was assessed in the

presence of indomethacin and the NOS-inhibitor L-NMMA to determine the contribution of

nitric oxide (NO). Receptor-dependent stimulation was achieved with acetylcholine (ACh),

and receptor-independent stimulation with A23187.[7][8]

Mandatory Visualization
Signaling Pathway of ACE Inhibitors
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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